4-(Quinoxalin-2-yl)phenyl furan-2-carboxylate
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Overview
Description
4-(Quinoxalin-2-yl)phenyl furan-2-carboxylate is a compound that belongs to the class of heterocyclic aromatic compounds It features a quinoxaline moiety fused with a phenyl ring and a furan-2-carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinoxalin-2-yl)phenyl furan-2-carboxylate typically involves the following steps:
Formation of Quinoxaline Derivative: The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Coupling with Phenyl Ring: The quinoxaline derivative is then coupled with a phenyl ring using a Suzuki-Miyaura cross-coupling reaction.
Introduction of Furan-2-carboxylate Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
4-(Quinoxalin-2-yl)phenyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxaline derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(Quinoxalin-2-yl)phenyl furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antibacterial and antifungal properties.
Biological Studies: The compound is used in studies related to cell cycle arrest and apoptosis.
Industrial Applications: It is explored for its use in the synthesis of other heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-(Quinoxalin-2-yl)phenyl furan-2-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C19H12N2O3 |
---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
(4-quinoxalin-2-ylphenyl) furan-2-carboxylate |
InChI |
InChI=1S/C19H12N2O3/c22-19(18-6-3-11-23-18)24-14-9-7-13(8-10-14)17-12-20-15-4-1-2-5-16(15)21-17/h1-12H |
InChI Key |
PEIFECWXZPNDFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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